Home > Products > Building Blocks P19710 > 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine - 1111637-94-5

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1808550
CAS Number: 1111637-94-5
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as a versatile precursor in the palladium-catalyzed synthesis of multi-aryl 7-azaindoles []. The presence of three halogen substituents (bromine, chlorine, and iodine) allows for sequential arylation reactions to introduce diverse aryl groups at specific positions.

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was unexpectedly synthesized during a reaction intended to produce copper(II) halide dimers with 2-amino-5-methylpyridine []. The synthesis involves the condensation of 2-amino-5-methylpyridine with 2-butanone, followed by copper-catalyzed Baeyer-Villiger oxidation, leading to the formation of the bicyclic pyrrolo[2,3-b]pyridine structure.

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This unsubstituted 7-azaindole serves as a fundamental building block for more complex derivatives []. The presence of the bromine atom allows for various chemical transformations and functionalization at the 5-position.

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This radiolabeled compound is designed for imaging dopamine D4 receptors [, ]. It incorporates an [18F]fluorophenylpiperazine moiety attached to the 7-azaindole core via a methylene linker.

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

  • Compound Description: Identified as a potent type II CDK8 inhibitor, this compound exhibits significant antitumor activity against colorectal cancer []. It achieves this by targeting CDK8 and indirectly inhibiting β-catenin activity, leading to downregulation of the WNT/β-catenin signal and cell cycle arrest.

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

  • Compound Description: These derivatives act as selective inhibitors of Janus kinase 1 (JAK1) []. One notable example is 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g).
Overview

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules. Its molecular formula is C8H7BrN2C_8H_7BrN_2 and it has a molecular weight of approximately 211.062 g/mol .

Source and Classification

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be sourced from chemical suppliers such as Sigma-Aldrich and PubChem, which provide information on its structure, properties, and applications. It falls under the category of pyrrolopyridines, which are known for their diverse biological activities, including potential anti-cancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods:

  1. Formation of the Pyrrole Ring: The initial step often involves cyclization reactions using appropriate precursors like 2-aminopyridine derivatives. This can be accomplished via Fischer indole synthesis or other cyclization techniques .
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution methods or direct bromination of the pyrrole precursor.
  3. Methylation: The methyl group can be introduced at the 3-position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  4. Palladium-Catalyzed Cross-Coupling Reactions: For further functionalization, palladium-catalyzed reactions can be employed to introduce additional substituents onto the aromatic rings .

These methods allow for the efficient production of this compound while maintaining high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine features:

  • A pyrrole ring fused with a pyridine ring, creating a bicyclic system.
  • A bromine atom attached to the 5-position of the pyrrole.
  • A methyl group located at the 3-position.

The compound's chemical structure can be represented using various notations:

  • SMILES: CC1=CNC2=NC=C(Br)C=C12
  • InChI Key: InChI=1S/C8H7BrN2/c1-5-4-9-6(10-5)2-3-7(11)8(4)12/h2-4H,1H3 .
Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine can participate in several chemical reactions:

  1. Substitution Reactions: The bromine atom can undergo nucleophilic substitution to introduce various functional groups.
  2. Oxidation and Reduction: The compound may experience oxidation or reduction processes affecting the nitrogen atoms in its rings.
  3. Coupling Reactions: The methyl group or other substituents can participate in coupling reactions to form more complex structures .

These reactions expand its utility in organic synthesis and medicinal chemistry.

Mechanism of Action

Process and Data

Research indicates that compounds similar to 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine may target fibroblast growth factor receptors (FGFRs). These receptors are involved in critical cellular processes such as proliferation, differentiation, and survival.

The proposed mechanism includes:

  1. Binding: The compound binds to the ATP-binding site of FGFRs.
  2. Inhibition: This binding prevents autophosphorylation of the receptor, effectively inhibiting its activity.

This mechanism suggests potential applications in cancer therapy by disrupting aberrant signaling pathways associated with tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Molecular Weight: Approximately 211.062 g/mol
  • Melting Point: Not specifically listed but expected to be within typical ranges for similar compounds.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Further analyses such as spectral data (NMR, IR) would provide additional insights into its structure and confirm identity .

Applications

Scientific Uses

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is primarily utilized in medicinal chemistry research due to its potential as an inhibitor of FGFRs. Its applications include:

  • Development of targeted cancer therapies.
  • Synthesis of novel bioactive compounds.

Research continues to explore its efficacy against various cancers, particularly those characterized by dysregulated FGFR signaling pathways .

This compound exemplifies how heterocyclic chemistry contributes to advancements in pharmaceutical development and therapeutic strategies.

Synthetic Methodologies and Structural Elaboration of 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111637-94-5, C₈H₇BrN₂, MW 211.06 g/mol) is a halogenated azaindole derivative characterized by a fused pyrrole-pyridine scaffold with bromine at the C5 position and a methyl group at C3 [1] [4] [7]. Its solid form requires storage at room temperature under dry conditions [1] [7]. The bromine atom's electron-withdrawing properties and the methyl group's steric influence create distinct electronic environments that enable targeted synthetic modifications. The following sections detail advanced methodologies for functionalizing this privileged scaffold.

Structural Note: The [2,3-b] ring fusion differentiates this compound from isomeric forms like pyrrolo[3,2-b]pyridine. This regiochemistry critically influences reactivity patterns during derivatization.

Regioselective Bromination Strategies in Pyrrolopyridine Scaffolds

Regioselective bromination establishes the core halogenation pattern essential for downstream modifications. 3-Methyl-1H-pyrrolo[2,3-b]pyridine undergoes electrophilic bromination preferentially at the electron-rich C5 position due to the activating effect of the pyrrolic nitrogen and the methyl group’s inductive effects [4]. Key methodological considerations include:

  • Reagent Systems: Bromine (Br₂) in dichloromethane (0°C to RT, 1–4h) achieves >90% C5 selectivity. N-Bromosuccinimide (NBS) in DMF offers milder alternatives but may reduce regioselectivity to 80–85% [4].
  • Solvent Control: Polar aprotic solvents (e.g., DMF) favor monobromination, while protic solvents promote dibromination.
  • Directing Effects: The C3 methyl group electronically shields C2/C3 positions, minimizing polybromination [4].

Table 1: Comparative Bromination Conditions for 3-Methylpyrrolo[2,3-b]pyridine

Brominating AgentSolventTemp (°C)Time (h)C5 Selectivity (%)Yield (%)
Br₂ (1.0 equiv)CH₂Cl₂0 → 252>9588
NBS (1.1 equiv)DMF25480–8582
Br₂ (1.5 equiv)AcOH251<60*75

*Note: AcOH conditions promote dibromination at C5 and C7 positions.

Palladium-Catalyzed Cross-Coupling Reactions for Functional Group Diversification

The C–Br bond in 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes efficient Pd-catalyzed cross-coupling, enabling C–C/C–heteroatom bond formation. Key reactions include:

  • Suzuki-Miyaura Coupling: Employing Pd(PPh₃)₄ (2–5 mol%) and arylboronic acids (1.2 equiv) with K₂CO₃ base in toluene/water (80°C, 4–12h) installs aryl/heteroaryl groups with 75–92% yields [4]. The C3 methyl group prevents catalyst poisoning observed in N-unprotected analogues.
  • Buchwald-Hartwig Amination: Using Pd₂(dba)₃/XPhos catalysts, primary/secondary amines couple at C5 (e.g., morpholine, piperazine) achieving 70–85% yields. This access to amino derivatives supports drug discovery [4].
  • Carbonylative Coupling: Under CO atmosphere (1–3 atm), Pd-catalyzed reactions with arylboronic acids yield ketones, while methanol affords methyl esters (e.g., methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate derivative) .

Table 2: Palladium-Catalyzed Cross-Coupling Applications

Reaction TypeCatalyst SystemNucleophileConditionsProduct ClassYield Range (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Arylboronic acidsToluene/H₂O, 80°C5-Arylazaindoles75–92
Buchwald-HartwigPd₂(dba)₃/XPhos, Cs₂CO₃Secondary aminesDioxane, 100°C5-Aminoazaindoles70–85
Carbonylative SuzukiPdCl₂(PPh₃)₂, COPhB(OH)₂THF, 80°C, 3 atm CO5-Aroyl-3-methylazaindoles65–78
Esterification*Pd(OAc)₂/dppf, COMeOHMeOH, 80°C, 20 atm COMethyl carboxylates60–75

*Ref: Methyl carboxylate synthesis via carbonylation .

Modular Synthesis via Cyclocondensation of 2-Aminopyridine Derivatives

The pyrrolo[2,3-b]pyridine core can be constructed de novo using 2-aminopyridine precursors, bypassing direct functionalization challenges:

  • Kröhnke-Type Cyclization: 5-Bromo-2-aminopyridine derivatives undergo condensation with α-haloketones (e.g., bromoacetone) in DMF at 100°C to form 3-methyl-substituted cores in one pot. Yields range from 60–80% after recrystallization [4].
  • Transition Metal-Mediated Cyclizations: CuI-catalyzed coupling of 2-amino-5-bromopyridine with terminal alkynes forms alkynyl intermediates, which undergo in situ cyclization to afford 3-substituted derivatives. This allows C3 diversity beyond methyl groups [4].

Mechanistic Insight: Cyclocondensation proceeds via Schiff base formation between the 2-amino group and carbonyl, followed by electrophilic closure catalyzed by protic acids or Lewis acids. The 5-bromo substituent remains intact during cyclization, enabling post-cyclization coupling.

Role of Transition Metal Catalysis in C–H Activation for Late-Stage Modifications

Direct C–H functionalization avoids pre-functionalization requirements, enhancing synthetic efficiency:

  • C2/C7 Arylation: Pd(OAc)₂ (5 mol%) with oxidants (e.g., Ag₂CO₃) enables arylation at electron-deficient C7 using aryl iodides. The C3 methyl group directs metallation via steric assistance [4].
  • C–H Amination: Ru-catalyzed (Ru₃(CO)₁₂) conditions with aryl azides install amino groups at C2, leveraging the inherent nucleophilicity of the pyrrole ring [4].
  • Oxidative Alkenylation: Cu(OAc)₂ mediates dehydrogenative coupling with acrylates at C2 under O₂ atmosphere (60°C, DMSO), yielding styrene-like derivatives (45–70% yields) [4].

Limitations: C–H activation at C3 is blocked by the methyl group, though directed ortho-metalation (DoM) strategies using auxiliaries at N1 show promise for proximal functionalization.

Table 3: Transition Metal-Catalyzed C–H Functionalization Approaches

ReactionCatalyst/SystemSite SelectivityKey ConditionsScope
C7 ArylationPd(OAc)₂/Ag₂CO₃C7DMA, 120°C, 24hElectron-rich aryl iodides
C2 AminationRu₃(CO)₁₂C2Toluene, 110°C, 18hAryl azides
C2 AlkenylationCu(OAc)₂/O₂C2DMSO, 60°C, 12hAcrylates, styrenes
C3 Methyl Oxidation*KMnO₄/H⁺C3 (oxidation)Aqueous acetone, 25°CCarboxylic acid formation

*Note: Non-C–H activation included for contrast [4].

Properties

CAS Number

1111637-94-5

Product Name

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

KFXLHKPTNMYOLR-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=C(C=N2)Br

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.